molecular formula C11H16N2O3S B14837685 5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide

5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide

Cat. No.: B14837685
M. Wt: 256.32 g/mol
InChI Key: XPMHBKDSFMEPKR-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide is an organosulfur compound that contains a sulfonamide functional group. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the sulfonamide group makes it a valuable building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of low-cost commodity chemicals, making the process efficient and environmentally friendly .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar oxidative coupling methods. The use of continuous flow reactors can further enhance the efficiency and yield of the process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide is unique due to its specific structural features, such as the cyclopropoxy and isopropyl groups, which can impart distinct chemical and biological properties. These features can enhance its stability, reactivity, and potential biological activities compared to other sulfonamide derivatives.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

5-cyclopropyloxy-2-propan-2-ylpyridine-3-sulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-7(2)11-10(17(12,14)15)5-9(6-13-11)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,14,15)

InChI Key

XPMHBKDSFMEPKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=N1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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